molecular formula C8H10Cl2FN B2683859 2-(3-Chloro-4-fluoro-phenyl)-ethylamine hydrochloride CAS No. 875305-53-6

2-(3-Chloro-4-fluoro-phenyl)-ethylamine hydrochloride

Cat. No. B2683859
Key on ui cas rn: 875305-53-6
M. Wt: 210.07
InChI Key: DHGFVDVHRKVNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07691876B2

Procedure details

Borane-tetrahydrofuran complex solution (1 M in THF, 132 mL, 132 mmol) was added dropwise over 30 min at 0-5° C. to a solution of 3-chloro-4-fluoro-phenylacetonitrile (4.37 g, 25.8 mmol) in THF (40 mL), then the reaction mixture was stirred at RT for 20 min and refluxed for 21 h. The reaction mixture was then cooled to 0° C., and methanol (30 mL) was added at 2-5° C. over 45 minutes. After refluxing for 1 h the reaction mixture was concentrated, the residue dissolved in dichloromethane and the amine extracted twice with 1 M aq. hydrochloric acid solution. The combined aqueous phases were then treated with concentrated aq. sodium hydroxide solution to adjust the pH to 12, then extracted twice with dichloromethane. The combined organic phases were washed with water, dried over magnesium sulfate, filtered and concentrated, leading to a colorless oil (4.3 g). This was dissolved in diethyl ether (125 mL), treated with hydrogen chloride solution (2.6 M in diethyl ether), and stirred at RT for 1 h. The precipitate was then collected by filtration to afford the title compound (3.93 g, 73%) White solid, MS (ISP) 174.1 (M−Cl)+.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
4.37 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]#[N:11])[CH:5]=[CH:6][C:7]=1[F:8].CO>C1COCC1>[ClH:1].[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][CH2:10][NH2:11])[CH:5]=[CH:6][C:7]=1[F:8] |f:3.4|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
4.37 g
Type
reactant
Smiles
ClC=1C=C(C=CC1F)CC#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 21 h
Duration
21 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 1 h the reaction mixture
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in dichloromethane
EXTRACTION
Type
EXTRACTION
Details
the amine extracted twice with 1 M aq. hydrochloric acid solution
ADDITION
Type
ADDITION
Details
The combined aqueous phases were then treated with concentrated aq. sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted twice with dichloromethane
WASH
Type
WASH
Details
The combined organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
This was dissolved in diethyl ether (125 mL)
ADDITION
Type
ADDITION
Details
treated with hydrogen chloride solution (2.6 M in diethyl ether)
STIRRING
Type
STIRRING
Details
stirred at RT for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitate was then collected by filtration

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Cl.ClC=1C=C(C=CC1F)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 3.93 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 145%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.